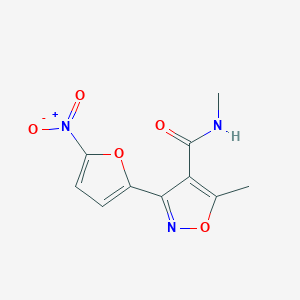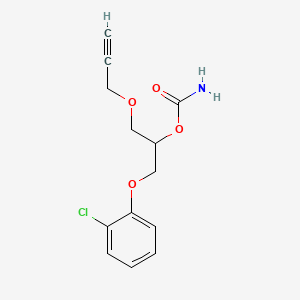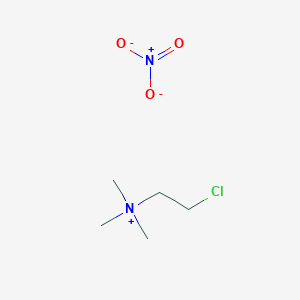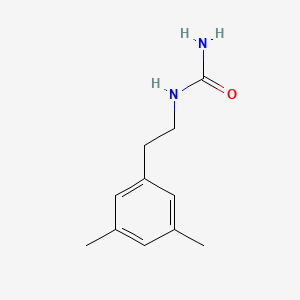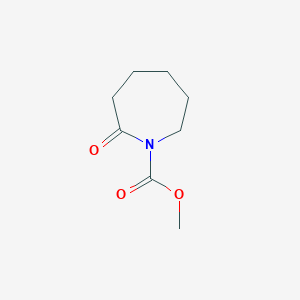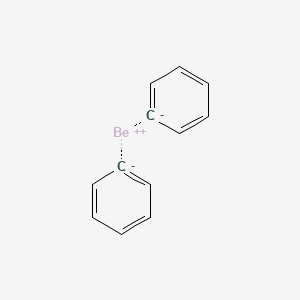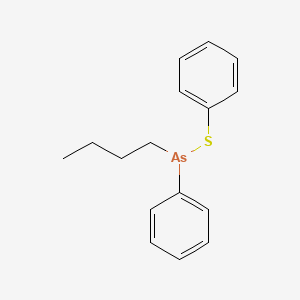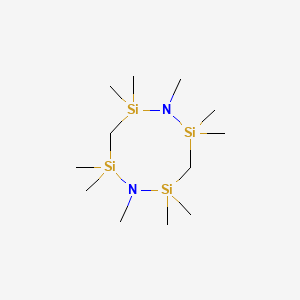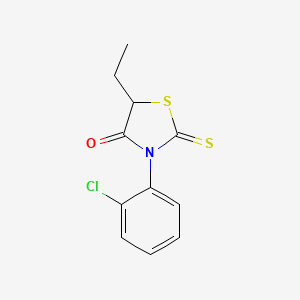
3-(o-Chlorophenyl)-5-ethylrhodanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(o-Chlorophenyl)-5-ethylrhodanine: is an organic compound that belongs to the rhodanine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(o-Chlorophenyl)-5-ethylrhodanine typically involves the reaction of o-chlorophenylthiourea with ethyl bromoacetate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the rhodanine ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 3-(o-Chlorophenyl)-5-ethylrhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The o-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-(o-Chlorophenyl)-5-ethylrhodanine is used as a building block in organic synthesis.
Biology: The compound has shown promise in biological studies due to its potential as an enzyme inhibitor. It has been studied for its ability to inhibit certain enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine: In medicinal chemistry, this compound has been explored for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable compound for developing new therapeutic agents .
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties. It is also explored for its potential use in the production of polymers and other industrial materials .
Mecanismo De Acción
The mechanism of action of 3-(o-Chlorophenyl)-5-ethylrhodanine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can disrupt metabolic pathways. The o-chlorophenyl group enhances its binding affinity to certain biological targets, making it effective in inhibiting enzyme activity .
Comparación Con Compuestos Similares
- 3-(o-Chlorophenyl)-5-methylrhodanine
- 3-(p-Chlorophenyl)-5-ethylrhodanine
- 3-(o-Bromophenyl)-5-ethylrhodanine
Comparison: 3-(o-Chlorophenyl)-5-ethylrhodanine is unique due to the presence of the o-chlorophenyl group, which enhances its chemical reactivity and biological activity compared to its analogs. The ethyl group at the 5-position also contributes to its distinct properties, making it more lipophilic and potentially increasing its bioavailability .
Propiedades
Número CAS |
23522-49-8 |
|---|---|
Fórmula molecular |
C11H10ClNOS2 |
Peso molecular |
271.8 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-5-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H10ClNOS2/c1-2-9-10(14)13(11(15)16-9)8-6-4-3-5-7(8)12/h3-6,9H,2H2,1H3 |
Clave InChI |
LZAUBUPIIYXBGV-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=O)N(C(=S)S1)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



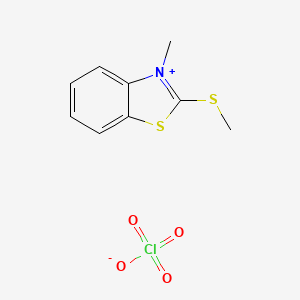


![4,4'-[(1e)-3-Methyltriaz-1-ene-1,3-diyl]dibenzonitrile](/img/structure/B14698928.png)
